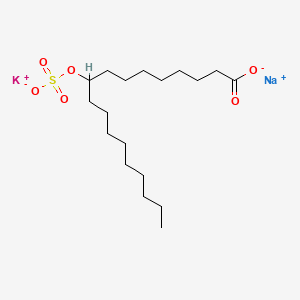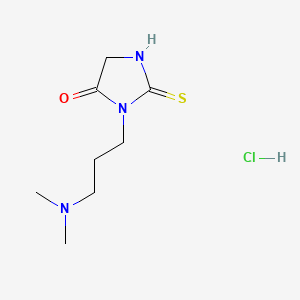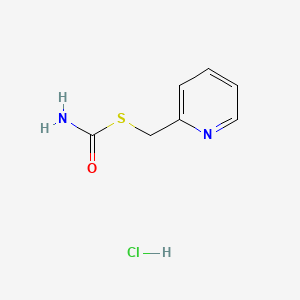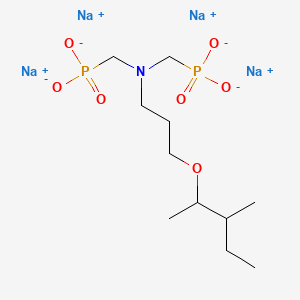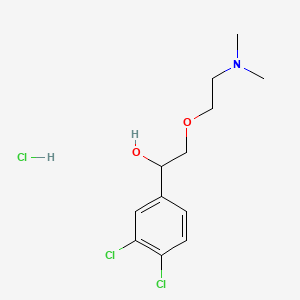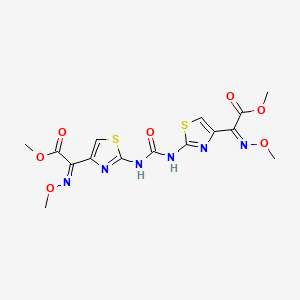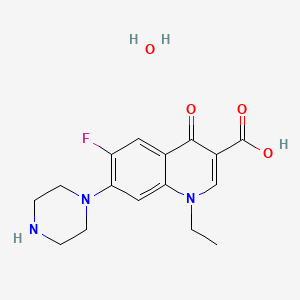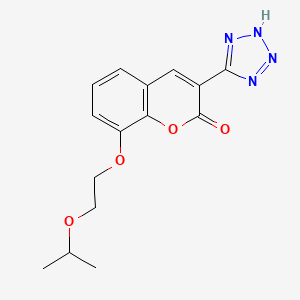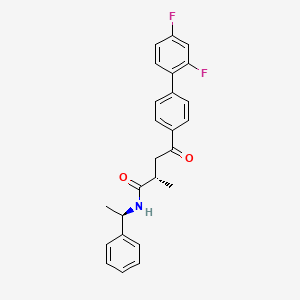
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This specific compound is a derivative of the 1,4-benzodiazepine family, which has been extensively studied for its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide typically involves the formation of the benzodiazepine core followed by functional group modifications. One common method involves the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process can be carried out in a one-pot reaction, reducing the number of synthetic steps and improving yield.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that minimize by-products and simplify purification. The use of isocyanide reagents has been shown to be effective in producing high yields of benzodiazepine derivatives . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties, and this compound is no exception .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide involves binding to central benzodiazepine receptors, which interact allosterically with GABA receptors. This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norfludiazepam: A metabolite of flurazepam with similar pharmacological properties.
Cinolazepam: A benzodiazepine derivative with anxiolytic, anticonvulsant, and sedative properties.
Ethyl loflazepate: Another benzodiazepine derivative used for its anxiolytic and sedative effects.
Uniqueness
What sets (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide apart is its specific chemical structure, which allows for unique interactions with biological targets. Its fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
112634-61-4 |
|---|---|
Formule moléculaire |
C18H15ClFN3O |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
(2E)-2-[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]-N-methylacetamide |
InChI |
InChI=1S/C18H15ClFN3O/c1-21-17(24)9-12-10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23-12/h2-9,23H,10H2,1H3,(H,21,24)/b12-9+ |
Clé InChI |
JODMVMCGAIIFET-FMIVXFBMSA-N |
SMILES isomérique |
CNC(=O)/C=C/1\CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
SMILES canonique |
CNC(=O)C=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


